molecular formula C21H25NO5 B1652895 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine CAS No. 162536-46-1

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

Cat. No.: B1652895
CAS No.: 162536-46-1
M. Wt: 371.4
InChI Key: DQFJZTUNHOSBKT-SFHVURJKSA-N
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Description

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine are amino groups in biochemical reactions. This compound is often used as a protecting group for amines in organic chemistry . The tert-butoxycarbonyl (Boc) group in the compound serves to protect the amine from reacting with other substances, allowing for transformations of other functional groups .

Mode of Action

The compound this compound interacts with its targets by forming a carbamate with the amino group. This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The Boc group is then added to the amine, protecting it from further reactions .

Biochemical Pathways

The compound this compound affects the biochemical pathways involving amines. By protecting the amino group, it allows for the transformation of other functional groups without interference from the amine. This is particularly useful in the synthesis of peptides .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the conditions under which it is used. The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), and this reaction is typically very easy

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its role as a protecting group for amines. By preventing the amino group from reacting, it allows for the selective transformation of other functional groups. This can be crucial in complex organic synthesis processes, such as the synthesis of peptides .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed at high temperatures using a thermally stable ionic liquid . The pH of the environment can also affect the stability of the Boc group, with acidic conditions favoring its removal .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFJZTUNHOSBKT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729447
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162536-46-1
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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